8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline
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Overview
Description
8,9-Dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the triazole ring through cyclization reactions. The methoxy and methyl groups are introduced via methylation reactions, and the pentafluoroethyl group is added using fluorination techniques. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8,9-Dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloisoquinolines and related heterocyclic compounds, such as:
- 8,9-Dimethoxy-5,5-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline-1-spiro-2′-cyclohexane-3,1′,3′-trione .
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione .
- 2,5-Dimethyl-1,4-benzoquinone .
Uniqueness
What sets 8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline apart is its unique combination of functional groups and structural features. The presence of the pentafluoroethyl group, in particular, imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N3O2/c1-14(2)7-8-5-10(25-3)11(26-4)6-9(8)12-22-23-13(24(12)14)15(17,18)16(19,20)21/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMGLXRQWFIDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C(C(F)(F)F)(F)F)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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